molecular formula C25H25N5 B11616193 1-(4-Phenylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-Phenylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11616193
M. Wt: 395.5 g/mol
InChI Key: VYQRQZCVQOMNOC-UHFFFAOYSA-N
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Description

1-(4-PHENYLPIPERAZINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazoles This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a cyanide group

Preparation Methods

The synthesis of 1-(4-PHENYLPIPERAZINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3]Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group.

    Addition of the Cyanide Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-(4-PHENYLPIPERAZINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-PHENYLPIPERAZINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms. Its ability to modulate specific proteins and enzymes makes it valuable in understanding disease processes.

    Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of other complex molecules. .

Mechanism of Action

The mechanism of action of 1-(4-PHENYLPIPERAZINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular interactions depend on the specific biological context and target .

Comparison with Similar Compounds

1-(4-PHENYLPIPERAZINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other similar compounds, such as:

    Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and applications.

    Phenylpiperazine Derivatives: Compounds with a phenylpiperazine moiety are known for their pharmacological properties, including their use as antipsychotics and antidepressants.

    Cyanide-Containing Compounds: The presence of a cyanide group can significantly influence the reactivity and toxicity of the compound, making it distinct from other derivatives.

The uniqueness of 1-(4-PHENYLPIPERAZINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its combination of structural features, which confer specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H25N5

Molecular Weight

395.5 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C25H25N5/c1-2-8-19-17-24(29-15-13-28(14-16-29)20-9-4-3-5-10-20)30-23-12-7-6-11-22(23)27-25(30)21(19)18-26/h3-7,9-12,17H,2,8,13-16H2,1H3

InChI Key

VYQRQZCVQOMNOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC=C5)C#N

Origin of Product

United States

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